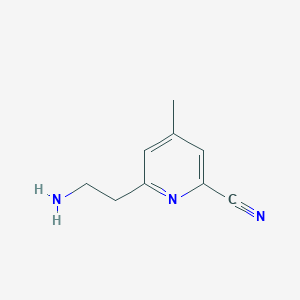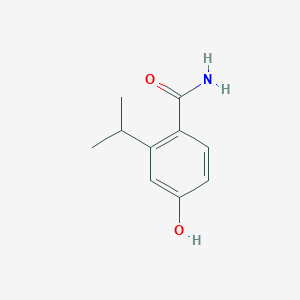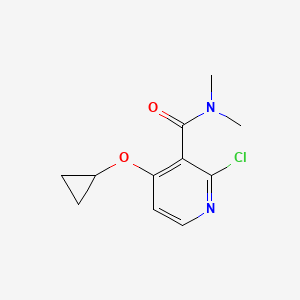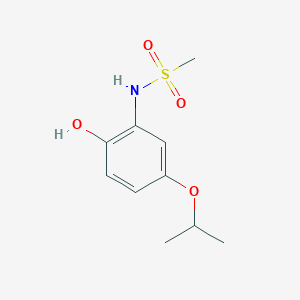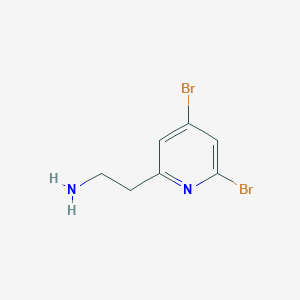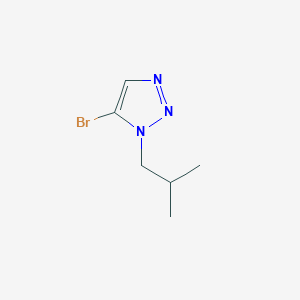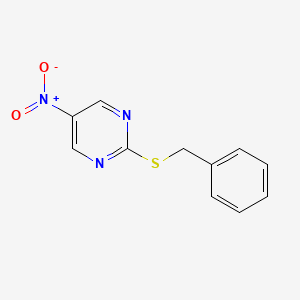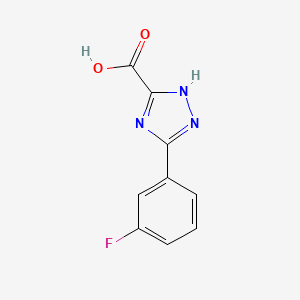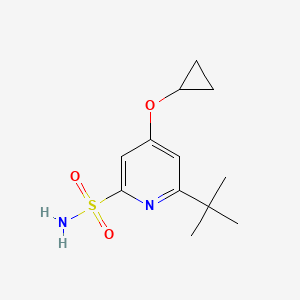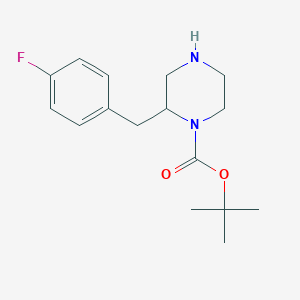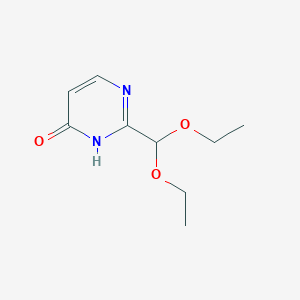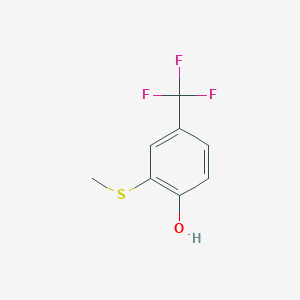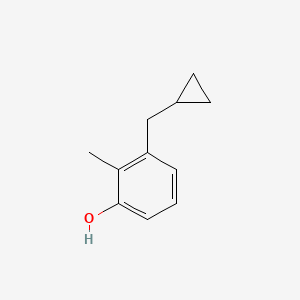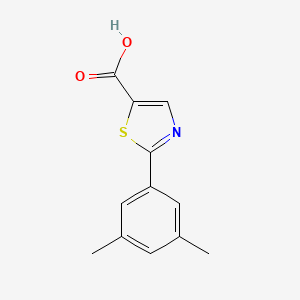
2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized under acidic conditions to yield the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the methyl groups can yield 3,5-dimethylbenzoic acid derivatives.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
相似化合物的比较
2-Phenylthiazole-5-carboxylic acid: Lacks the dimethyl substitution on the phenyl ring, resulting in different chemical properties and biological activities.
3,5-Dimethylphenylthiazole: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
Uniqueness: 2-(3,5-Dimethyl-phenyl)-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, dimethyl-substituted phenyl group, and carboxylic acid group. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other related compounds.
属性
分子式 |
C12H11NO2S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-8(2)5-9(4-7)11-13-6-10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
VXSYGTVNTVHEGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=NC=C(S2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



